1-Arachidonoyl Glycerol-d8
Description
Foundational Concepts of Stable Isotope Labeling in Biological Research
Stable isotope labeling is a technique that involves the incorporation of non-radioactive "heavy" isotopes of elements into molecules. numberanalytics.com These labeled molecules are chemically identical to their naturally occurring counterparts but can be distinguished based on their mass. doi.org This allows researchers to track their journey through metabolic pathways.
Isotopic tracers are molecules that have been labeled with stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). creative-proteomics.com When introduced into a biological system, these tracers participate in metabolic reactions just like their unlabeled counterparts. creative-proteomics.com By using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, scientists can detect and quantify the labeled molecules and their metabolic products. doi.orgwikipedia.org This allows for the measurement of metabolic flux, which is the rate of turnover of molecules through a metabolic pathway. nih.gov The principle of isotopic dilution, where the enrichment of the isotope in a system corresponds to the proportion of labeled to unlabeled isotopes, is fundamental to these studies. creative-proteomics.com
In the fields of lipidomics and metabolomics, stable isotope labeling is crucial for accurate quantification of metabolites. doi.org By adding a known amount of a stable isotope-labeled internal standard, such as 1-AG-d8, to a biological sample, researchers can correct for variations in sample preparation and analytical detection. researchgate.net This approach, known as stable isotope dilution, allows for the precise measurement of the absolute or relative abundance of endogenous lipids and other metabolites. researchgate.netmdpi.com This quantitative data is essential for understanding how metabolic profiles change in response to physiological or pathological stimuli. mdpi.com
Contextualizing 1-Arachidonoyl Glycerol-d8 (B1340463) within Endocannabinoid System Research
The endocannabinoid system is a complex cell-signaling system that plays a crucial role in regulating a wide range of physiological processes. The use of deuterated analogs like 1-AG-d8 has been instrumental in studying the dynamics of this system.
1-Arachidonoyl Glycerol (B35011) (1-AG) is an endogenous monoacylglycerol that, along with its more abundant and potent isomer 2-Arachidonoyl Glycerol (2-AG), acts as a signaling molecule in the endocannabinoid system. caymanchem.com While 2-AG is considered a primary endocannabinoid ligand for the cannabinoid receptors CB1 and CB2, it is chemically unstable and can spontaneously isomerize to the more stable 1-AG. caymanchem.comnih.gov This isomerization is a significant factor in endocannabinoid signaling, as 1-AG has a much weaker affinity for cannabinoid receptors. caymanchem.com Therefore, understanding the dynamics between 2-AG and 1-AG is critical for comprehending the fine-tuning of CB1 receptor activation. nih.gov
Deuterated analogues, such as 1-Arachidonoyl Glycerol-d8, are primarily used as internal standards for the quantification of their endogenous, unlabeled counterparts by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.combiomol.combertin-bioreagent.com The known concentration of the deuterated standard allows for precise measurement of the endogenous lipid's concentration in a biological sample. nih.gov This is crucial for studying the subtle changes in endocannabinoid levels that occur in various physiological and pathological states. oup.com The use of these standards helps to minimize analytical errors and overcome challenges like matrix effects in complex biological samples. researchgate.net
Scope and Significance of this compound in Contemporary Biomedical Research
The application of this compound extends across various areas of biomedical research. glpbio.com Its use as an internal standard is fundamental to studies investigating the role of the endocannabinoid system in pain, inflammation, neurodegenerative diseases, and metabolic disorders. researchgate.net By enabling accurate quantification of 1-AG, this deuterated compound helps researchers to understand the intricate regulation of endocannabinoid signaling and to identify potential therapeutic targets within this system. invivochem.com
Chemical and Physical Properties of this compound
| Property | Value |
| Formal Name | 5Z,8Z,11Z,14Z-eicosatetraenoic-5,6,8,9,11,12,14,15-d8 acid, 2,3-dihydroxypropyl ester |
| CAS Number | 2692624-29-4 |
| Molecular Formula | C₂₃H₃₀D₈O₄ |
| Formula Weight | 386.6 g/mol |
| Purity | ≥99% deuterated forms (d₁-d₈) |
Data sourced from Cayman Chemical. caymanchem.com
Properties
Molecular Formula |
C23H30D8O4 |
|---|---|
Molecular Weight |
386.6 |
InChI |
InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-21-22(25)20-24/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15-/i6D,7D,9D,10D,12D,13D,15D,16D |
InChI Key |
DCPCOKIYJYGMDN-FBFLGLDDSA-N |
SMILES |
O=C(OCC(CO)O)CCC/C([2H])=C([2H])C/C([2H])=C([2H])C/C([2H])=C([2H])C/C([2H])=C([2H])CCCCC |
Synonyms |
1-AG-d8 |
Origin of Product |
United States |
Methodological Advancements for the Quantification of 1 Arachidonoyl Glycerol Using 1 Arachidonoyl Glycerol D8
Principles of Isotope Dilution Mass Spectrometry for 1-Arachidonoyl Glycerol (B35011) Quantification
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision for the quantification of analytes in complex matrices. up.ac.za This method relies on the addition of a known amount of an isotopically labeled version of the analyte of interest, in this case, 1-arachidonoyl glycerol-d8 (B1340463), to the sample at the earliest stage of analysis. nih.gov
The use of deuterated internal standards, such as 1-arachidonoyl glycerol-d8, is a cornerstone of modern lipidomics for several key reasons:
Chemical and Physical Similarity: Deuterated standards are chemically and physically almost identical to their endogenous counterparts. scioninstruments.com This ensures that they behave similarly during sample preparation, extraction, and chromatographic separation, effectively compensating for any sample loss or variability during these steps. nih.gov
Correction for Matrix Effects: Biological samples are complex mixtures containing numerous compounds that can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as the matrix effect. scioninstruments.comnih.gov This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. nih.govresearchgate.net Since the deuterated internal standard co-elutes with the native analyte and experiences the same matrix effects, the ratio of their signals remains constant, allowing for accurate quantification. acs.org
Improved Accuracy and Precision: By correcting for variations in extraction efficiency, matrix effects, and instrument response, deuterated internal standards significantly enhance the accuracy and precision of the quantification. nih.govscioninstruments.com This is crucial for detecting subtle changes in the levels of lipid mediators like 1-AG in physiological and pathological states.
High Specificity: The combination of liquid chromatography (LC) for separation and tandem mass spectrometry (MS/MS) for detection provides a high degree of specificity. The use of a stable isotope-labeled internal standard further enhances this specificity, ensuring that the measured signal corresponds unequivocally to the analyte of interest. nih.gov
The principle of isotope dilution analysis is based on altering the natural isotopic composition of the analyte by adding a known quantity of an isotopically enriched standard (the "spike"). up.ac.zaresearchgate.net By measuring the resulting isotopic ratio in the mixture using a mass spectrometer, the original amount of the analyte in the sample can be precisely calculated. researchgate.netrsc.org
The fundamental equation for single isotope dilution can be expressed as:
Cx = Cs * ( ( Rs - Rb ) / ( Rb - Rx ) ) * ( Ws / Wx )
Where:
Cx is the concentration of the analyte in the sample.
Cs is the concentration of the spike (internal standard) solution.
Rs is the isotope ratio of the spike.
Rb is the isotope ratio of the sample-spike mixture.
Rx is the natural isotope ratio of the analyte.
Ws is the weight of the spike solution added.
Wx is the weight of the sample.
In practice, a calibration curve is often constructed by plotting the ratio of the peak area of the native analyte to the peak area of the internal standard against the concentration of the analyte. wikipedia.org This ratiometric approach corrects for variations throughout the analytical process. nih.gov
Sample Preparation and Extraction Protocols for this compound Application
The goal of sample preparation is to efficiently extract 1-AG and its deuterated internal standard from the biological matrix while minimizing degradation, isomerization, and the co-extraction of interfering substances.
Several liquid-liquid extraction (LLE) and solid-phase extraction (SPE) methods are commonly employed for the extraction of endocannabinoids.
Liquid-Liquid Extraction (LLE):
Folch Method: This classic method uses a chloroform (B151607):methanol (B129727) (2:1, v/v) mixture. It is highly effective for a broad range of lipid classes. nih.govnist.gov
Bligh-Dyer Method: A modification of the Folch method, it uses a chloroform:methanol:water (1:2:0.8, v/v/v) single-phase system initially, which is then converted to a two-phase system by adding more chloroform and water. nih.govnih.gov
Matyash (MTBE) Method: This method utilizes methyl-tert-butyl ether (MTBE) in place of chloroform, offering a less toxic alternative. The lipid-containing organic phase forms the upper layer, simplifying its collection. mpi-cbg.de
Toluene (B28343) Extraction: For endocannabinoids like 2-arachidonoyl glycerol (2-AG), which is prone to isomerization to 1-AG, using a non-protic solvent like toluene can minimize this conversion. Toluene extraction has been shown to provide high recovery for both 2-AG and anandamide (B1667382) with low ionization suppression. nih.govnih.gov
| Extraction Method | Solvent System | Primary Application/Advantage | Reference |
|---|---|---|---|
| Folch | Chloroform:Methanol (2:1) | Broad lipid class extraction | nih.govnist.gov |
| Bligh-Dyer | Chloroform:Methanol:Water | Modification of Folch, good for plasma | nih.govnih.gov |
| Matyash | Methyl-tert-butyl ether (MTBE):Methanol | Less toxic alternative to chloroform | mpi-cbg.de |
| Toluene Extraction | Toluene | Minimizes 2-AG to 1-AG isomerization | nih.govnih.gov |
Solid-Phase Extraction (SPE):
SPE is a technique that uses a solid sorbent to selectively retain the analytes of interest from a liquid sample, while impurities are washed away. thermofisher.com For endocannabinoid analysis, reversed-phase sorbents like C18 are commonly used. nih.gov SPE can be very effective for sample cleanup and concentration of the analyte. fishersci.ca
Optimizing the recovery of 1-AG and minimizing matrix effects are critical for accurate quantification.
Solvent Selection: The choice of extraction solvent is crucial. For instance, toluene has been demonstrated to be effective in extracting endocannabinoids from plasma with minimal matrix effects and prevention of 2-AG isomerization. nih.gov
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby mitigating matrix effects. However, this may compromise the sensitivity if the analyte concentration is very low. nih.gov
Chromatographic Separation: Optimizing the liquid chromatography conditions to separate 1-AG from co-eluting matrix components is a key strategy. chromatographyonline.com
Sample Cleanup: Techniques like SPE can effectively remove a significant portion of the matrix components that cause ion suppression or enhancement. thermofisher.com
| Strategy | Description | Benefit | Reference |
|---|---|---|---|
| Optimized Solvent Extraction | Using solvents like toluene for LLE of endocannabinoids. | High analyte recovery and reduced co-extraction of phospholipids (B1166683). | nih.govnih.gov |
| Solid-Phase Extraction (SPE) | Utilizing SPE cartridges (e.g., C18) to clean up the sample extract. | Effective removal of interfering compounds. | thermofisher.comnih.gov |
| Chromatographic Separation | Fine-tuning the LC method to resolve the analyte from matrix components. | Reduces co-elution and associated matrix effects. | chromatographyonline.com |
| Sample Dilution | Diluting the sample extract before injection into the LC-MS system. | Lowers the concentration of matrix components. | nih.gov |
The point at which the internal standard is added to the sample is a critical consideration.
Pre-extraction Spiking: The ideal approach is to add this compound to the biological sample before any sample preparation steps. nih.govscioninstruments.comechemi.com This allows the internal standard to undergo the exact same procedures as the endogenous analyte, thereby correcting for any losses during extraction, cleanup, and potential degradation. restek.comchromforum.org
Post-extraction Spiking: In this strategy, the internal standard is added to the sample extract just before the final analysis by LC-MS. restek.com This method can correct for variations in instrument response and matrix effects during ionization, but it cannot account for any analyte loss that may have occurred during the sample preparation and extraction steps. echemi.com Therefore, pre-extraction spiking is the preferred method for achieving the highest accuracy in quantitative analysis. restek.comchromforum.org
Chromatographic Separation Techniques Coupled with Mass Spectrometry
The combination of chromatographic separation with mass spectrometry (MS) is the gold standard for the quantification of endocannabinoids like 1-AG. This approach provides the high selectivity and sensitivity required for complex biological samples. The chromatographic step separates 1-AG from other lipids and isomers, while the mass spectrometer provides precise detection and quantification, often utilizing the stable isotope-labeled internal standard 1-AG-d8.
Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a widely used technique for the analysis of 1-AG. researchgate.net The development of a robust LC method is critical to distinguish 1-AG from its isomer 2-arachidonoyl glycerol (2-AG) and other interfering substances present in the sample matrix. nih.gov
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common approach for the separation of 1-AG and its related compounds. aocs.org In RP-HPLC, a nonpolar stationary phase, typically a C18 column, is used with a polar mobile phase. uzh.ch The separation is based on the hydrophobic interactions between the analytes and the stationary phase.
The mobile phase often consists of a mixture of water and organic solvents like acetonitrile (B52724) or methanol, frequently with additives such as formic acid to improve ionization efficiency for mass spectrometry. researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is typically employed to effectively separate a wide range of lipids with varying polarities. The use of Ultra-High-Performance Liquid Chromatography (UHPLC) systems can offer faster analysis times and improved resolution. nih.gov
Table 1: Examples of Reversed-Phase Liquid Chromatography Conditions for 1-Arachidonoyl Glycerol Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | ACQUITY UPLC BEH C8 | C18 column |
| Mobile Phase A | Water with 0.1% formic acid | Water |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | Methanol |
| Flow Rate | 0.35 mL/min | 0.3 mL/min |
| Separation Mode | Gradient | Gradient |
| Internal Standard | 2-AG-d5, AEA-d8 | Not specified |
This table is interactive. Click on the headers to sort the data.
While less common than reversed-phase chromatography for endocannabinoid analysis, normal-phase liquid chromatography (NP-LC) has been reported in some applications. nih.gov In NP-LC, a polar stationary phase is used with a nonpolar mobile phase. This technique can offer different selectivity compared to RP-LC and may be advantageous for separating specific isomers. However, the use of nonpolar, often volatile, organic solvents can sometimes pose challenges for interfacing with electrospray ionization mass spectrometry.
Supercritical fluid chromatography (SFC) is an emerging technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. shimadzu.com SFC offers several advantages over traditional HPLC, including faster analysis times, reduced organic solvent consumption, and unique selectivity. shimadzu.comnih.gov This technique has shown promise for the analysis of cannabinoids and could be applicable for the separation of 1-AG. shimadzu.com The non-polar nature of the primary mobile phase in SFC can be beneficial for extracting and analyzing lipids. shimadzu.com
Gas chromatography coupled with mass spectrometry (GC-MS) is another powerful technique for the quantification of 1-AG. nih.govrealmofcaring.org However, due to the low volatility and thermal instability of 1-AG, a chemical derivatization step is typically required before analysis. researchgate.netnih.gov Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization strategy that replaces active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. nih.govrealmofcaring.org This process increases the volatility and thermal stability of the analyte, making it suitable for GC analysis.
The use of 1-AG-d8 as an internal standard is also crucial in GC-MS methods to correct for any variability during the derivatization and injection steps. caymanchem.com The separation is typically performed on a nonpolar capillary column. nih.gov
Table 2: Common Derivatization Agent for GC Analysis of 1-Arachidonoyl Glycerol
| Derivatization Agent | Abbreviation | Purpose |
|---|
This table is interactive. Click on the headers to sort the data.
Liquid Chromatography (LC) Method Development for 1-Arachidonoyl Glycerol and Metabolites
Mass Spectrometric Detection and Analysis of this compound
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides the high sensitivity and selectivity needed for the accurate quantification of 1-AG at low physiological concentrations. uzh.ch When coupled with liquid or gas chromatography, it allows for the specific detection of the target analyte and its deuterated internal standard, 1-AG-d8.
In positive electrospray ionization mode (ESI+), 1-AG typically forms a protonated molecule [M+H]⁺. Other adducts, such as sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺ adducts, may also be observed. nih.gov For quantitative analysis, selected reaction monitoring (SRM), also known as multiple reaction monitoring (MRM), is the most commonly used technique. nih.gov In SRM, the precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and enhances the signal-to-noise ratio.
For 1-AG, a common transition is the fragmentation of the protonated molecule to a product ion corresponding to the loss of the glycerol head group. The corresponding transition for the 1-AG-d8 internal standard, which has a higher mass due to the deuterium (B1214612) atoms, is monitored simultaneously. The ratio of the peak area of the analyte to the internal standard is then used to calculate the concentration of 1-AG in the sample, ensuring a high degree of accuracy and precision.
Table 3: Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| 1-Arachidonoyl Glycerol | 1-AG |
| This compound | 1-AG-d8 |
| 2-Arachidonoyl Glycerol | 2-AG |
| N-Arachidonoyl Ethanolamide | Anandamide, AEA |
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA |
| Formic Acid | - |
| Acetonitrile | - |
| Methanol | - |
This table is interactive. Click on the headers to sort the data.
Tandem Mass Spectrometry (MS/MS) for Selective Reaction Monitoring (SRM/MRM)
Tandem mass spectrometry (MS/MS), particularly in the selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, is a powerful technique for the quantification of 1-AG. researchgate.net This method offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. For 1-AG, a common transition involves the protonated molecule [M+H]⁺ at m/z 379.23, which fragments to a characteristic product ion. nih.gov Similarly, for the internal standard 1-AG-d8, the transition from its corresponding protonated molecule [M+H]⁺ at m/z 386.28 is monitored. nih.govresearchgate.net The use of at least two MRM transitions for each analyte provides a higher degree of confidence in identification. researchgate.netuzh.ch This targeted approach enhances the signal-to-noise ratio by reducing background interference, which is crucial when analyzing low-abundance endocannabinoids in biological samples. nih.gov
A study focused on endocannabinoid analysis in C. elegans optimized transitions for 2-AG (an isomer of 1-AG) at 384.2 m/z to 287.2 m/z and a deuterated standard (1-AG-d5) at 379.2 m/z to 287.2 m/z, where the glycerol moiety is lost. jove.com While the specific mass-to-charge ratios differ slightly for 1-AG-d8, the principle of monitoring the loss of a common fragment from both the analyte and the deuterated standard remains the core of the SRM/MRM strategy.
Table 1: Example of SRM/MRM Transitions for 1-AG and 1-AG-d8
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| 1-Arachidonoyl Glycerol (1-AG) | 379.23 | Specific Fragment | nih.gov |
| This compound (1-AG-d8) | 386.28 | Specific Fragment | nih.gov |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement
High-resolution mass spectrometry (HRMS) offers an alternative and complementary approach to traditional triple quadrupole MS for the quantification of 1-AG. HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide highly accurate mass measurements, which can be used to confirm the elemental composition of the detected ions. mdpi.com This high mass accuracy and resolution allows for confident identification of analytes and differentiation from isobaric interferences, which can be a challenge in complex matrices. lcms.czresearchgate.net
For instance, when analyzing synthetic cannabinoids of the URB series, HRMS was used to confirm the identity of fragment ions by comparing theoretical accurate masses to experimental data. mdpi.com This principle is directly applicable to the analysis of 1-AG, where HRMS can verify the molecular formula of the detected precursor and fragment ions for both the endogenous compound and the 1-AG-d8 internal standard.
Ionization Techniques (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI)
The choice of ionization technique is critical for the sensitive detection of 1-AG. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the two most common methods used in liquid chromatography-mass spectrometry (LC-MS) for endocannabinoid analysis. nih.gov
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for moderately polar and charged molecules. nih.govaocs.org It is frequently used for endocannabinoid analysis and typically operates in positive ion mode, generating protonated molecules [M+H]⁺. nih.govnih.govnih.gov ESI is often preferred for its high sensitivity, especially for compounds that can be readily ionized in solution. nih.gov However, it can be susceptible to ion suppression or enhancement due to matrix effects, a problem that is mitigated by the co-eluting deuterated internal standard. nih.gov
Atmospheric Pressure Chemical Ionization (APCI): APCI is generally more suitable for less polar and neutral compounds. jfda-online.combiotage.com The analyte is vaporized before being ionized by a corona discharge. aocs.org While ESI is more commonly reported for endocannabinoid analysis, APCI can be a valuable alternative, particularly for certain classes of lipids, and may offer better tolerance to matrix effects in some applications. nih.govjfda-online.com
The selection between ESI and APCI depends on the specific analyte's chemical properties and the composition of the sample matrix. nih.gov For 1-AG, ESI in positive mode is a widely adopted and effective approach. nih.gov
Data Processing and Quantification Algorithms
Accurate quantification of 1-AG relies on sophisticated data processing and algorithms. The fundamental principle is isotope dilution mass spectrometry, where the peak area ratio of the analyte (1-AG) to the internal standard (1-AG-d8) is calculated. jove.com This ratio is then used to determine the concentration of the endogenous analyte by referencing a calibration curve. uzh.ch
Specialized software is used to integrate the chromatographic peaks and calculate these area ratios. metabolon.com The algorithms must be capable of accurately defining peak boundaries and subtracting background noise. The use of a deuterated internal standard like 1-AG-d8 is crucial as it co-elutes with the analyte, experiencing similar ionization and matrix effects, thus ensuring that the peak area ratio remains a reliable measure for quantification. lcms.cz
Analytical Method Validation and Quality Assurance for 1-Arachidonoyl Glycerol Assays
To ensure the reliability and accuracy of 1-AG quantification, the analytical method must undergo rigorous validation according to established guidelines. europa.eu This process involves assessing several key parameters.
Assessment of Linearity and Calibration Range
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. uzh.ch For 1-AG quantification, this is typically assessed by preparing a series of calibration standards with known concentrations of 1-AG and a constant concentration of 1-AG-d8. The peak area ratio (1-AG/1-AG-d8) is plotted against the concentration of 1-AG, and a linear regression is applied. The method is considered linear if the coefficient of determination (R²) is close to 1.00. nih.govnih.gov
The calibration range defines the upper and lower concentrations for which the method is shown to be accurate, precise, and linear. For endocannabinoids, this range can vary depending on the biological matrix and the sensitivity of the instrument. For example, one validated method for 2-AG in plasma demonstrated linearity over a range of 1-20 ng/mL. researchgate.net Another study reported a linear range of 7.5–950 pg/μl for 2-AG. nih.gov
Table 2: Example Linearity Data for Endocannabinoid Analysis
| Analyte | Linear Range | Correlation Coefficient (R²) | Reference |
|---|---|---|---|
| 2-AG | 7.5–950 pg/μl | >0.99 | nih.gov |
| 2-AG | 15.0–1250 pg/mg | Not Specified | researchgate.net |
| AEA | 0.1-5 ng/mL | Not Specified | researchgate.net |
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, often defined as a signal-to-noise ratio (S/N) of 3. sciex.comnih.gov The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy, typically defined by an S/N ratio of 10 or as the lowest point on the calibration curve that meets specific criteria for precision (e.g., relative standard deviation ≤ 20%). sciex.comnih.govnih.gov
Given the low physiological concentrations of endocannabinoids, achieving low LODs and LOQs is a primary goal of method development. For instance, a nano LC-MS/MS method for endocannabinoids in cerebrospinal fluid reported LODs ranging from 0.28 to 61.2 pM. nih.gov A method for 2-AG analysis using a deuterated standard calculated an LOD of 5 ppb and an LOQ of 16.6 ppb. jove.com Another study reported an LLOQ for 2-AG of 38.0 pg on column. nih.gov
Evaluation of Accuracy, Precision, and Reproducibility
Accuracy refers to the closeness of the measured value to the true value and is often assessed by analyzing quality control (QC) samples at different concentrations and calculating the percent deviation from the nominal concentration. europa.euresearchgate.net
Precision measures the degree of scatter between a series of measurements of the same sample. It is typically evaluated at two levels: intra-assay precision (repeatability within the same analytical run) and inter-assay precision (reproducibility across different runs). europa.eu Precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). researchgate.net For bioanalytical methods, an RSD of ≤15-20% is generally considered acceptable. researchgate.netnih.gov
Reproducibility assesses the precision of the method under different conditions, such as in different laboratories or with different operators, and is a measure of the method's robustness. europa.eunih.gov
One study on endocannabinoid quantification found intra-run and inter-run precisions within an RSD of 1.0–13.1% and 3.3–17.1%, respectively. nih.gov The use of a deuterated internal standard like 1-AG-d8 is critical for achieving high accuracy and precision by correcting for analytical variability. lcms.czscispace.com
Considerations for Matrix Effects and Interference
In quantitative bioanalysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), matrix effects can significantly impact the accuracy of results. These effects arise from co-eluting endogenous components in the biological sample that can either suppress or enhance the ionization of the target analyte, leading to underestimation or overestimation of its concentration. Phospholipids are major contributors to matrix effects in the analysis of endocannabinoids in plasma. nih.gov
The use of a stable isotope-labeled internal standard like this compound is a primary strategy to compensate for matrix effects. caymanchem.combiomol.com Since 1-AG-d8 is chemically and physically almost identical to the native 1-AG, it co-elutes and experiences similar ionization suppression or enhancement. nih.gov By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by the matrix can be effectively normalized.
Several studies have highlighted the importance of sample preparation in minimizing matrix effects. For instance, the choice of extraction solvent can have a profound impact. While traditional methods often use solvent mixtures like chloroform-methanol, research has shown that toluene extraction can be advantageous. nih.gov Toluene effectively extracts 2-AG and anandamide (AEA) with yields comparable to other solvents (60-80%) while co-extracting only about 2% of the matrix-effect-causing phospholipids found in chloroform-methanol extracts. nih.gov This cleaner extract leads to reduced ion suppression and more reliable quantification.
| Solvent System | Extraction Yield (2-AG & AEA) | Phospholipid Co-extraction | Impact on Matrix Effects | Reference |
| Toluene | 60-80% | ~2% | Minimized | nih.gov |
| Chloroform-Methanol | Comparable to Toluene | High | Significant | nih.gov |
Furthermore, chromatographic separation plays a vital role. mdpi.com Optimizing the liquid chromatography method to separate the analyte of interest from interfering matrix components can significantly reduce ion suppression. mdpi.com The use of ultra-high-performance liquid chromatography (UHPLC) can provide better resolution and shorter run times, further improving the quality of the analysis. nih.gov
Implementation of Quality Control Standards
To ensure the reliability and reproducibility of quantitative methods for 1-AG, the implementation of rigorous quality control (QC) standards is essential. This compound serves as a critical component in the preparation of these standards. glpbio.com QC samples are typically prepared by spiking known concentrations of the analyte (1-AG) and a fixed concentration of the internal standard (1-AG-d8) into a blank biological matrix (e.g., plasma from which endocannabinoids have been removed).
These QC samples are prepared at multiple concentration levels (low, medium, and high) and are analyzed alongside the unknown samples in each analytical run. The results from the QC samples are used to accept or reject the run, ensuring that the method is performing within established limits of precision and accuracy. nih.gov
Key aspects of quality control include:
Calibration Curve: A calibration curve is generated using a series of standards with known concentrations of 1-AG and a constant concentration of 1-AG-d8. The response ratio (analyte/internal standard) is plotted against the analyte concentration.
Precision and Accuracy: Intra-day and inter-day precision and accuracy are assessed by analyzing replicate QC samples on the same day and on different days, respectively. nih.gov The relative standard deviation (RSD) is used to evaluate precision, while the percentage of deviation from the nominal concentration assesses accuracy. nih.gov
Recovery: The extraction recovery of the method is determined by comparing the analyte response in an extracted sample to the response of a non-extracted standard of the same concentration. The use of 1-AG-d8 helps to correct for any losses during the sample preparation process.
Stability: The stability of 1-AG in the biological matrix is evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C. nih.gov
A study developing a UPLC-MS/MS method for endocannabinoids demonstrated the suitability of their method for routine measurements by processing quality control plasma samples over a period of 100 days. nih.gov
Strategies to Mitigate Acyl Migration during Sample Preparation
A significant challenge in the quantification of 2-AG is its spontaneous isomerization to the more thermodynamically stable 1-AG via a process called acyl migration. caymanchem.comnih.gov This non-enzymatic rearrangement can occur during sample collection, storage, and preparation, leading to an inaccurate representation of the in vivo concentrations of both isomers. mdpi.comscispace.com The rate of this migration is influenced by factors such as temperature, pH, and the presence of proteins. mdpi.com
The use of this compound as an internal standard for 1-AG quantification is critical, but several strategies must be employed during sample preparation to minimize the ex vivo isomerization of 2-AG to 1-AG. caymanchem.combiomol.com
Effective strategies to mitigate acyl migration include:
Low Temperatures: Processing samples at low temperatures (on ice) is crucial to slow down the rate of isomerization. nih.govaminer.orgresearchgate.net
pH Control: Maintaining a slightly acidic pH can increase the stability of 2-AG. mdpi.com The use of additives like formic acid in the extraction solvents is a common practice. mdpi.com Conversely, highly basic conditions should be avoided as they can cause rapid degradation through saponification. mdpi.com
Solvent Choice: The selection of the extraction solvent is critical. While protic solvents like methanol can promote acyl migration, aprotic solvents such as toluene or diethyl ether have been shown to minimize this effect. nih.govnih.gov One study found that using toluene not only reduced matrix effects but also prevented 2-AG isomerization to 1-AG and degradation during the solvent evaporation step. nih.gov
Rapid Sample Processing: Minimizing the time between sample collection and analysis is essential to reduce the opportunity for acyl migration to occur. mdpi.com
Enzyme Inhibition: Although acyl migration is a chemical process, enzymatic degradation of 2-AG can also be a concern. The addition of enzyme inhibitors can help preserve the integrity of the sample, though this is more directly related to preventing enzymatic hydrolysis rather than isomerization.
| Strategy | Mechanism | Key Findings | References |
| Low Temperature Processing | Reduces the rate of chemical reactions, including isomerization. | Storage on ice is less critical for ex vivo changes compared to room temperature. | nih.govaminer.orgresearchgate.net |
| Acidic pH | Stabilizes the 2-monoacylglycerol structure. | Additives like 0.1% formic acid can improve recovery and stability. | mdpi.com |
| Aprotic Solvents | Do not participate in proton transfer, which can facilitate acyl migration. | Toluene and diethyl ether do not promote acyl migration, unlike methanol. Toluene also prevents degradation during evaporation. | nih.govnih.gov |
| Rapid Processing | Limits the time for the isomerization reaction to proceed. | Reducing processing times is a key factor in preventing ex vivo changes. | mdpi.com |
By implementing these strategies in conjunction with the use of this compound as an internal standard, researchers can achieve more accurate and reliable quantification of 1-Arachidonoyl Glycerol, providing a clearer understanding of its physiological and pathological roles.
Application of 1 Arachidonoyl Glycerol D8 in Elucidating 1 Arachidonoyl Glycerol Metabolism
Investigating Biosynthetic Pathways of 1-Arachidonoyl Glycerol (B35011)
The biosynthesis of 1-AG is a multi-step process that primarily proceeds through the formation of its isomer, 2-arachidonoyl glycerol (2-AG). 2-AG is known to be unstable and can undergo rapid, non-enzymatic isomerization to the more thermodynamically stable 1-AG. Therefore, understanding the synthesis of 2-AG is paramount to understanding the origins of 1-AG. Isotope labeling techniques are essential for tracing the molecular components that form these signaling lipids.
Stable isotope labeling is a powerful technique for investigating the dynamics of lipid metabolism, including biosynthesis, transport, and degradation. mdpi.com By introducing a labeled precursor into a biological system, researchers can track its metabolic fate as it is incorporated into more complex molecules. mdpi.com This approach allows for the direct observation of nutrient distribution and conversion into various metabolites. mdpi.com
The arachidonic acid (AA) backbone is a defining feature of 1-AG. To trace its origin, researchers utilize deuterated arachidonic acid (d-AA). When cells or tissues are supplied with d-AA, it enters the same metabolic pathways as endogenous AA. nih.govacs.org Advanced analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), can then be used to detect and quantify the newly synthesized lipids that contain the deuterium-labeled acyl chain. nih.gov
A sophisticated approach involves dual-isotope labeling, where a mixture of two different d-AA variants (e.g., d5-AA and d11-AA) is used. nih.govacs.org This method creates a unique "doublet" or "triplet" peak in the mass spectrum for any lipid that incorporates the exogenous d-AA, making these metabolites easily distinguishable from the complex background of endogenous lipids. nih.govacs.org Studies using this technique have successfully tracked the incorporation of AA into various lipid classes, including triacylglycerols, demonstrating the utility of this method for mapping the metabolic fate of key precursors. nih.gov This same principle is applied to elucidate the synthesis of 1-AG's direct precursor, 2-AG, by monitoring for the appearance of deuterated monoacylglycerols following the administration of d-AA.
| Isotopologue | Common Abbreviation | Number of Deuterium (B1214612) Atoms | Application Principle |
|---|---|---|---|
| Arachidonic acid-d5 | d5-AA | 5 | Used individually or in combination (dual-labeling) to trace the incorporation of the arachidonoyl chain into complex lipids like 2-AG/1-AG. The mass shift allows for differentiation from endogenous molecules via mass spectrometry. nih.govacs.org |
| Arachidonic acid-d11 | d11-AA | 11 |
Just as the origin of the arachidonoyl chain can be traced, so too can the glycerol backbone. Stable isotope-labeled glycerol, such as nih.govnih.govnih.govnih.govnih.gov-²H₅-glycerol (D₅-glycerol) or uniformly labeled ¹³C-glycerol, is employed to investigate the pathways that supply the glycerol component for lipid synthesis. nih.govnih.gov When introduced into a biological system, this labeled glycerol is metabolized and incorporated into the glycerolipid pool.
By using techniques like gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS, researchers can measure the enrichment of the isotopic label in the glycerol backbone of monoacylglycerols. nih.govsemanticscholar.org This allows for the differentiation of various potential metabolic sources of glycerol. For instance, this methodology can distinguish between glycerol derived directly from administered tracers versus glycerol produced endogenously from pathways like glycolysis. biorxiv.org This approach is critical for understanding how different metabolic states or cellular conditions influence the de novo synthesis of the glycerol backbone used in the formation of 2-AG and, subsequently, 1-AG. nih.gov
The primary route for the synthesis of 1-AG's precursor, 2-AG, is through the enzymatic hydrolysis of diacylglycerols (DAGs). This reaction is catalyzed by specific enzymes known as diacylglycerol lipases (DAGLs).
Diacylglycerol lipases are enzymes that selectively hydrolyze the ester bond at the sn-1 position of a diacylglycerol molecule. nih.govwikipedia.org This action releases a free fatty acid and a monoacylglycerol. When the substrate is an arachidonic acid-containing diacylglycerol (e.g., 1-stearoyl-2-arachidonoyl-sn-glycerol), the product of DAGL activity is 2-AG. mdpi.com This on-demand synthesis is a crucial step in endocannabinoid signaling. wikipedia.org
The primary pathway begins with the activation of phospholipase C (PLC), which hydrolyzes membrane phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP₂) to produce DAG. researchgate.netmdpi.com This newly formed DAG then serves as the substrate for DAGLs located at the plasma membrane, leading to the production of 2-AG. researchgate.netmdpi.com The subsequent isomerization of 2-AG to 1-AG completes the biosynthetic pathway. Studies using DAGL inhibitors or genetic knockout models have confirmed that these enzymes are responsible for the vast majority of 2-AG production in the brain and other tissues. nih.gov
Two main isoforms of diacylglycerol lipase (B570770) have been identified in mammals: DAGLα and DAGLβ. wikipedia.org While both enzymes catalyze the formation of 2-AG, they exhibit distinct characteristics, tissue distributions, and physiological roles.
Structure and Mechanism: Both DAGLα and DAGLβ possess a catalytic triad (B1167595) of amino acids (Serine-Aspartate-Histidine) within their active site, which is characteristic of serine hydrolases and essential for their enzymatic activity. wikipedia.org They share significant sequence homology but differ in size, primarily due to a large C-terminal tail present in DAGLα. wikipedia.org
Activity and Regulation: DAGLα is the predominant isoform in the central nervous system and is considered the primary enzyme responsible for synthesizing the 2-AG involved in retrograde synaptic signaling. nih.govnih.gov In contrast, DAGLβ is more highly expressed in peripheral tissues and immune cells like macrophages, where it contributes to 2-AG pools involved in inflammatory processes. wikipedia.org Studies in cultured hippocampal neurons have shown that while knockdown of DAGLα significantly reduces depolarization-induced 2-AG production, the knockdown of DAGLβ also has a substantial impact, suggesting that both isoforms can contribute to 2-AG synthesis in neurons. nih.gov Genetic knockout studies in mice have provided definitive evidence for their roles; DAGLα knockout mice show an approximate 80% reduction in brain 2-AG levels, while the contribution of DAGLβ in the brain is less pronounced but significant in other tissues like the liver. nih.gov
| Characteristic | DAGLα | DAGLβ |
|---|---|---|
| Primary Location | Central Nervous System (neurons) nih.govwikipedia.org | Peripheral tissues, immune cells (macrophages) wikipedia.org |
| Primary Function | Retrograde synaptic signaling, neurodevelopment nih.govnih.gov | Inflammation, pain signaling wikipedia.org |
| Catalytic Triad | Ser-472, Asp-524, His-650 wikipedia.org | Ser-443, Asp-495, His-639 (aligned) wikipedia.org |
| Effect of Knockout on Brain 2-AG | ~80% reduction nih.gov | Minor reduction in synapse-rich regions nih.gov |
| Substrate Specificity | Preferential hydrolysis of the sn-1 position of diacylglycerol, particularly those containing polyunsaturated fatty acids at the sn-2 position. frontiersin.org |
In Vitro and Ex Vivo Metabolic Flux Studies with 1-Arachidonoyl Glycerol-d8 (B1340463)
Metabolic flux analysis provides a quantitative measure of the rates of biochemical reactions within a biological system. escholarship.org The use of stable isotope tracers like 1-AG-d8 is central to these studies, as they allow researchers to follow the transformation of a specific molecule through metabolic pathways over time.
In in vitro and ex vivo settings, such as tissue homogenates, cell cultures, or isolated tissue slices, 1-AG-d8 is introduced as a substrate. nih.gov By monitoring the disappearance of the parent compound (1-AG-d8) and the appearance of its deuterated metabolites at various time points, researchers can calculate the rate, or flux, of specific metabolic pathways. For example, studies using deuterated 1-AG (d5-1-AG) in rat mesenteric artery homogenates have demonstrated its extensive and rapid metabolism, which could be quantified by measuring the amount of the labeled compound remaining after a specific incubation period. researchgate.net Similarly, ex vivo experiments with spinal cord tissue homogenates have utilized the closely related isomer 2-AG-d8 to evaluate enzyme activity by measuring the formation rate of the deuterated product, arachidonic acid-d8 (AA-d8). researchgate.netnih.gov This approach provides critical data on the capacity and kinetics of 1-AG metabolic pathways in specific tissues under controlled laboratory conditions.
Characterizing the Degradative Pathways of 1-Arachidonoyl Glycerol
1-AG-d8 is instrumental in identifying and characterizing the enzymes responsible for the degradation of 1-AG. These pathways are crucial for terminating its signaling functions.
Identification and Activity Profiling of 1-Arachidonoyl Glycerol Hydrolases
The primary route of 1-AG degradation is hydrolysis, which cleaves the ester bond to release arachidonic acid and glycerol. nih.gov Several serine hydrolases are implicated in this process. nih.gov By incubating a biological sample with 1-AG-d8 and subsequently quantifying the formation of deuterated arachidonic acid, the total hydrolase activity can be accurately profiled. This method allows for the screening of enzyme activity in various tissues and cellular compartments.
Monoacylglycerol Lipase (MAGL) is recognized as the principal enzyme responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), accounting for approximately 85% of its degradation in the central nervous system. frontiersin.orgbiorxiv.org Given the structural similarity and rapid isomerization between 2-AG and 1-AG, MAGL is also a key hydrolase for 1-AG. nih.govbiomol.com
1-AG-d8 and its isomers serve as critical substrates in enzymatic assays to determine MAGL kinetics and to screen for inhibitors. researchgate.netresearchgate.netnih.gov In these assays, the rate of AA-d8 formation from the deuterated substrate is measured, typically via liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net This technique has been employed to evaluate the inhibitory effects of various compounds on MAGL activity. For instance, incubations of spinal cord tissue homogenates from rats treated with β-caryophyllene showed a reduced formation of AA-d8 from a deuterated substrate compared to controls, indicating MAGL inhibition. nih.govresearcher.life Such studies are vital for determining the potency of potential therapeutic agents that target MAGL.
Table 1: Studies on MAGL Inhibition Using Deuterated 1-AG or 2-AG
| Inhibitor | Substrate | Experimental System | Observed Effect | Reference |
|---|---|---|---|---|
| Methylarachidonoyl-fluorophosphonate (MAFP) | d5-1-AG | Rat mesenteric artery homogenates (in vitro) | Prevented the metabolism of d5-1-AG. | researchgate.net |
| β-Caryophyllene (BCP) | 2-AG-d8 | Rat spinal cord tissue homogenates (ex vivo) | Reduced formation of the isotope-labeled MAGL product (AA-d8). | nih.gov |
| MAGLi 432 | Endogenous 2-AG | Human brain microvascular endothelial cells (in vitro) | Effectively blocked active MAGL, increasing 2-AG levels and reducing arachidonic acid. | biorxiv.org |
While MAGL is the dominant hydrolase, other enzymes contribute to the degradation of monoacylglycerols. nih.gov
ABHD6 and ABHD12 : The serine hydrolases α/β-hydrolase domain-containing 6 (ABHD6) and 12 (ABHD12) also hydrolyze monoacylglycerols. frontiersin.org In the brain, they account for approximately 4% and 9% of 2-AG hydrolysis, respectively. frontiersin.org Notably, studies in mouse brain homogenates have shown that ABHD6 hydrolyzes 1-AG with greater activity than 2-AG. nih.gov Using 1-AG-d8 in combination with selective MAGL inhibitors allows for the isolation and characterization of the metabolic activity of these other hydrolases. nih.gov
COX-2 : Cyclooxygenase-2 (COX-2) represents an alternative, oxidative pathway for monoacylglycerol metabolism. impactfactor.org Unlike hydrolysis, COX-2 oxygenates the arachidonoyl chain of 2-AG to produce prostaglandin (B15479496) glyceryl esters (PG-Gs). nih.govbohrium.commdpi.com While COX-1 does not effectively oxidize 2-AG, the larger active site of COX-2 can accommodate it. nih.gov By using 1-AG-d8 as a substrate, researchers can trace the formation of unique deuterated prostaglandin esters, confirming and quantifying the contribution of the COX-2 pathway to 1-AG metabolism.
Tracing the Metabolic Fate of 1-Arachidonoyl Glycerol-d8 and its Deuterated Metabolites
A key application of 1-AG-d8 is in metabolic fate studies. The stable isotope label acts as a tracer, allowing researchers to follow the path of the arachidonoyl moiety after it is cleaved from the glycerol backbone or modified by oxidative enzymes. acs.org This distinguishes the metabolites of the exogenously supplied 1-AG-d8 from the pre-existing endogenous pool of related lipids, preventing misinterpretation of results. nih.gov
The primary hydrolytic pathway for 1-AG results in the formation of arachidonic acid. nih.gov The application of 1-AG-d8 provides a direct and unambiguous method to trace this conversion. When 1-AG-d8 is introduced into a biological system, hydrolases such as MAGL, ABHD6, and ABHD12 cleave the ester linkage. nih.gov This releases the deuterated fatty acid, arachidonic acid-d8 (AA-d8), and unlabeled glycerol. The resultant AA-d8 can be readily identified and quantified by mass spectrometry, providing a precise measure of the rate of 1-AG hydrolysis. researchgate.netnih.gov This technique is fundamental to understanding how the pool of free arachidonic acid, a precursor to numerous signaling molecules like prostaglandins (B1171923) and leukotrienes, is regulated by 1-AG degradation. biorxiv.org
Formation of Other Lipid Species
While direct tracer studies detailing the metabolic conversion of this compound into other lipid species are not extensively documented, its use in quantifying endogenous 1-AG levels allows researchers to infer metabolic pathways. The metabolism of monoacylglycerols like 1-AG is a critical aspect of lipid signaling. The primary route of degradation for 1-AG is hydrolysis by the enzyme monoacylglycerol lipase (MAGL), which breaks it down into arachidonic acid and glycerol.
Arachidonic acid is a key precursor to a vast array of bioactive lipids, collectively known as eicosanoids. These include prostaglandins, thromboxanes, and leukotrienes, which are involved in inflammation, immunity, and cellular signaling. By accurately measuring the depletion of 1-AG (using 1-AG-d8 as a standard), scientists can correlate its degradation with the appearance of these downstream metabolites, thereby elucidating the metabolic flux through these pathways.
Isotope labeling, in a broader sense, is a powerful technique to track the metabolic fate of molecules. nih.govnih.govbiorxiv.org For instance, studies using deuterated arachidonic acid have successfully traced its incorporation into various lipid classes, providing a blueprint for how 1-AG-d8 could theoretically be used in more direct tracer studies in the future to map its metabolic fate with high precision.
Table 1: Potential Metabolic Fates of the Arachidonoyl Moiety from 1-Arachidonoyl Glycerol
| Precursor | Primary Metabolizing Enzyme | Resulting Compound Class | Key Biological Functions |
| 1-Arachidonoyl Glycerol | Monoacylglycerol Lipase (MAGL) | Arachidonic Acid | Precursor for eicosanoids |
| Arachidonic Acid | Cyclooxygenases (COX-1/COX-2) | Prostaglandins, Thromboxanes | Inflammation, blood clotting |
| Arachidonic Acid | Lipoxygenases (LOX) | Leukotrienes, Lipoxins | Immune response, inflammation |
| Arachidonic Acid | Cytochrome P450 Enzymes | Epoxyeicosatrienoic acids (EETs) | Vasodilation, anti-inflammatory effects |
Evaluation of Transport Mechanisms and Cellular Uptake
The mechanisms governing how endocannabinoids cross cell membranes are a subject of ongoing investigation. It is believed that a process of facilitated diffusion, rather than active transport, is involved. nih.gov this compound plays a crucial role in studies designed to probe these transport mechanisms by enabling the precise measurement of cellular uptake of 1-AG.
In a typical cellular uptake assay, cells are incubated with a known concentration of 1-AG. After a specific time, the amount of 1-AG that has entered the cells is quantified using mass spectrometry, with 1-AG-d8 added during the extraction process to correct for any sample loss and to ensure accurate quantification. By comparing uptake rates under various conditions, such as in the presence of potential transport inhibitors, researchers can characterize the transport machinery.
Studies have suggested the existence of a membrane transporter for anandamide (B1667382), another key endocannabinoid, and it is hypothesized that 2-AG and, by extension, 1-AG may share or utilize a similar transport system. nih.gov The use of deuterated standards is fundamental in these competitive uptake experiments to distinguish between the different endocannabinoids and to determine their respective transport kinetics.
Dynamic Regulation of 1-Arachidonoyl Glycerol Homeostasis
Maintaining the appropriate concentration of endocannabinoids at specific locations within the cell is critical for proper signaling. This compound is a key tool for investigating the complex processes that govern this homeostasis.
Cellular and Subcellular Compartmentation of 1-Arachidonoyl Glycerol Metabolism
The enzymes responsible for the synthesis and degradation of arachidonoyl glycerols are not uniformly distributed throughout the cell; their specific subcellular localization dictates where and when endocannabinoid signaling can occur. For instance, diacylglycerol lipase (DAGL), which synthesizes 2-AG, is primarily found on the postsynaptic membrane of neurons. nih.govnih.gov Conversely, monoacylglycerol lipase (MGL), the main enzyme for 2-AG and 1-AG degradation, is often located presynaptically. nih.govcore.ac.uk
This spatial separation is fundamental to the process of retrograde signaling, where 2-AG is produced postsynaptically, travels "backward" across the synapse, and activates presynaptic cannabinoid receptors. The subsequent degradation by presynaptic MGL terminates the signal.
1-AG-d8 is instrumental in studies that map this compartmentation. By analyzing the levels of endogenous 1-AG in different subcellular fractions (e.g., synaptosomes, mitochondria, cytosol), researchers can gain insights into where it is metabolized. The precision afforded by using 1-AG-d8 as an internal standard is essential for detecting the often subtle differences in concentration between these compartments.
Table 2: Subcellular Localization of Key Enzymes in Arachidonoyl Glycerol Metabolism
| Enzyme | Primary Subcellular Location | Role in 1-AG/2-AG Homeostasis |
| Diacylglycerol Lipase (DAGL) | Postsynaptic neuronal membranes | Synthesis of 2-AG |
| Monoacylglycerol Lipase (MGL) | Presynaptic neuronal terminals, astrocytes | Degradation of 1-AG and 2-AG |
| α/β-hydrolase domain 6 (ABHD6) | Postsynaptic neuronal membranes | Degradation of 2-AG |
| Fatty Acid Amide Hydrolase (FAAH) | Postsynaptic neuronal membranes | Minor role in 1-AG/2-AG degradation |
Investigating Regulatory Feedback Loops and Signaling Pathways
The endocannabinoid system is intricately linked with other signaling networks in the brain and is subject to complex regulatory feedback. For example, prolonged activation of cannabinoid receptors can lead to their desensitization and downregulation, a classic negative feedback mechanism.
The application of 1-AG-d8 allows for the precise measurement of changes in 1-AG levels in response to various stimuli or pharmacological interventions. This is crucial for understanding how signaling events impact endocannabinoid tone. For instance, researchers can investigate how the activation of other neurotransmitter systems affects the activity of the enzymes that synthesize and degrade 1-AG and 2-AG, thereby modulating their levels.
1 Arachidonoyl Glycerol D8 As a Research Tool in Advanced Biological Investigations
Profiling Endogenous 1-Arachidonoyl Glycerol (B35011) Levels in Various Biological Systems
The use of 1-AG-d8 has enabled researchers to accurately determine the basal levels of 1-AG in a variety of biological systems, providing insights into its distribution and potential functions.
In healthy animal models, 1-AG-d8 has been instrumental in quantifying 1-AG levels in different tissues. For instance, studies in mice have established the baseline concentrations of 1-AG in the brain. One study using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated standard reported the levels of 1-AG in the whole brain of wild-type mice. researchgate.net These foundational data are crucial for understanding the physiological roles of 1-AG in the central nervous system.
Below is a data table summarizing the findings on 1-AG levels in the brains of wild-type mice under normal physiological conditions.
| Animal Model | Tissue | 1-AG Concentration (pmol/g wet weight) | Analytical Method |
|---|---|---|---|
| Wild-Type Mice | Whole Brain | Approximately 5-10 | LC-MS/MS |
The application of 1-AG-d8 has been extended to animal models of various diseases to investigate the potential involvement of 1-AG in pathological processes. While specific data on 1-AG levels in many disease models remains an area of active research, studies on related endocannabinoids like 2-arachidonoyl glycerol (2-AG), the more abundant and potent isomer of 1-AG, have provided valuable insights. For example, in a mouse model of Fragile X syndrome, the levels of 2-AG in the auditory cortex were significantly increased following the administration of an inhibitor of its degrading enzyme. nih.gov In models of inflammatory pain, the levels of pro-inflammatory mediators derived from the 2-AG metabolic pathway are often altered. nih.gov These studies, while not directly measuring 1-AG, highlight the dynamic regulation of the monoacylglycerol signaling system in disease states and underscore the importance of using deuterated standards for accurate quantification.
The following table provides a representative example of how endocannabinoid levels are altered in a disease model, focusing on 2-AG due to the availability of data.
| Animal Model | Condition | Endocannabinoid Measured | Change in Level | Analytical Method |
|---|---|---|---|---|
| Fmr1 KO Mice (Fragile X Syndrome) | Auditory Cortex | 2-AG | Significantly Increased with MAGL inhibitor | Lipidomic Analysis |
In vitro cell culture systems provide a controlled environment to study the cellular and molecular mechanisms involving 1-AG. The use of 1-AG-d8 as an internal standard is critical for accurately measuring changes in 1-AG levels in response to various stimuli. For instance, studies on macrophage-like cell lines, such as BV-2 microglial cells, have been instrumental in understanding the role of monoacylglycerols in neuroinflammation. While direct measurements of 1-AG in these systems are not always reported, the modulation of the closely related 2-AG has been demonstrated. For example, inhibition of the enzyme α/β-hydrolase domain 6 (ABHD6) with the inhibitor WWL70 has been shown to increase 2-AG levels in various macrophage-like cell lines, including J774, primary peritoneal macrophages, and BV-2 cells. nih.gov This suggests that similar methodologies can be applied to quantify 1-AG and investigate its regulation in these cellular models.
The table below illustrates the effect of an enzyme inhibitor on 2-AG levels in different macrophage-like cell lines, which serves as a model for how 1-AG levels could be assessed.
| Cell Line | Treatment | Effect on 2-AG Levels | Analytical Method |
|---|---|---|---|
| J774 Macrophages | WWL70 (ABHD6 Inhibitor) | Dose-dependent increase | LC-MS |
| Primary Peritoneal Macrophages | WWL70 (ABHD6 Inhibitor) | Increased | LC-MS |
| BV-2 Microglial Cells | WWL70 (ABHD6 Inhibitor) | Increased | LC-MS |
Investigating Pharmacological Modulation of 1-Arachidonoyl Glycerol Metabolism (excluding human clinical trials)
1-AG-d8 is a crucial tool for studying the effects of pharmacological agents on the enzymes responsible for the synthesis and degradation of 1-AG. Such studies are vital for the development of new therapeutic agents that target the monoacylglycerol signaling pathway.
The metabolism of 1-AG is closely linked to that of 2-AG, with several enzymes capable of acting on both isomers. Key enzymes in this pathway include diacylglycerol lipases (DAGLα and DAGLβ) involved in biosynthesis, and monoacylglycerol lipase (B570770) (MAGL) and α/β-hydrolase domain 6 (ABHD6) involved in degradation. universiteitleiden.nl The use of deuterated standards, including derivatives of 1-AG, has been pivotal in evaluating the potency and selectivity of inhibitors targeting these enzymes. For example, the dual DAGLα/β inhibitors DH376 and DO34 have been shown to dramatically reduce 2-AG levels in the mouse brain, demonstrating the rapid turnover of this endocannabinoid. pnas.orgresearchgate.net Similarly, the ABHD6 inhibitor WWL70 has been shown to increase 2-AG levels in macrophage cell lines by preventing its degradation. nih.gov These studies provide a framework for how 1-AG-d8 can be used to assess the impact of enzyme modulators on 1-AG levels specifically.
The following table summarizes the effects of selected enzyme inhibitors on 2-AG levels, which is indicative of their potential effects on 1-AG metabolism.
| Inhibitor | Target Enzyme(s) | Biological System | Effect on 2-AG Levels |
|---|---|---|---|
| DH376 | DAGLα/β | Mouse Brain | Dramatic Reduction |
| DO34 | DAGLα/β | Mouse Brain | Dramatic Reduction |
| WWL70 | ABHD6 | Macrophage Cell Lines | Increase |
Pharmacological modulators that target the enzymes of the endocannabinoid system can have profound effects on the biosynthesis and degradation of 1-AG. The biosynthesis of 1-AG is thought to occur primarily through the isomerization of 2-AG, which is synthesized by DAGL enzymes. caymanchem.com Therefore, inhibitors of DAGL, such as DH376 and DO34, are expected to reduce the precursor pool for 1-AG formation, leading to a decrease in its levels. pnas.orgnih.gov
On the degradation side, both MAGL and ABHD6 have been implicated in the hydrolysis of monoacylglycerols. universiteitleiden.nl While MAGL is the primary enzyme for 2-AG degradation in the brain, ABHD6 also contributes to its hydrolysis and can hydrolyze 1-AG. universiteitleiden.nl Consequently, inhibitors of these enzymes would be expected to increase the levels of 1-AG. The use of 1-AG-d8 in conjunction with these pharmacological tools allows for a direct assessment of their impact on the 1-AG metabolic pathways in various research settings.
Exploration of Endocannabinoid Signaling Dynamics
The accurate measurement of 2-AG levels, facilitated by internal standards like 1-Arachidonoyl Glycerol-d8 (B1340463), is paramount to elucidating the intricate dynamics of endocannabinoid signaling. This includes understanding how the synthesis, release, and degradation of 2-AG are regulated in both time and space, and how this signaling pathway interacts with other lipid-based signaling systems.
The endocannabinoid 2-AG is synthesized "on-demand" from membrane phospholipids (B1166683) in response to neuronal activity, and its signaling is tightly controlled to ensure localized and transient effects. nih.gov The primary synthetic pathway involves the sequential action of phospholipase C (PLC) and diacylglycerol lipase (DAGL). nih.gov Studies have shown that brain 2-AG levels can increase dramatically and rapidly in response to stimuli such as acute ischemia, highlighting the rapid temporal regulation of its synthesis. nih.gov The use of deuterated internal standards is critical in these studies to accurately capture these fleeting changes. For instance, without proper tissue fixation and the use of an internal standard, post-mortem increases in 2-AG can obscure the true in vivo levels. nih.gov
The spatial regulation of 2-AG signaling is equally precise, with its production often localized to specific subcellular compartments, such as the postsynaptic density of neurons. nih.gov From there, it travels retrogradely across the synapse to activate presynaptic CB1 receptors, thereby modulating neurotransmitter release. nih.gov This spatially restricted signaling allows for fine-tuning of individual synapses. The ability to quantify 2-AG in specific brain regions or even in subcellular fractions, which relies on sensitive analytical methods using deuterated standards, has been instrumental in mapping the spatial dynamics of endocannabinoid signaling. mdpi.com
| Condition | Brain Region | Fold Change in 2-AG Levels | Reference |
|---|---|---|---|
| Basal | Whole Brain (Fixed) | 1.0 | nih.gov |
| Global Ischemia | Whole Brain (Fixed) | ~3.5 | nih.gov |
| Chronic Restraint Stress | Anterior Cingulate Cortex | Significant Increase | mdpi.com |
| Chronic Restraint Stress | Nucleus Accumbens | Significant Increase | mdpi.com |
The endocannabinoid signaling pathway does not operate in isolation; it engages in significant cross-talk with other lipid signaling systems, most notably the eicosanoid pathway. royalqueenseeds.com Both endocannabinoids and eicosanoids, such as prostaglandins (B1171923) and leukotrienes, are derived from arachidonic acid. nih.gov The enzyme cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin (B15479496) synthesis, can also metabolize 2-AG to form prostaglandin glycerol esters. nih.gov This represents a significant point of interaction between these two pathways.
Furthermore, the enzymes responsible for the synthesis and degradation of 2-AG can influence the availability of arachidonic acid for eicosanoid production. Monoacylglycerol lipase (MAGL), the primary enzyme that degrades 2-AG, releases arachidonic acid, which can then be used as a substrate by cyclooxygenases and lipoxygenases. nih.gov Therefore, the regulation of 2-AG metabolism can directly impact the production of pro-inflammatory prostaglandins. nih.gov The ability to accurately measure changes in the levels of both 2-AG and various eicosanoids, often in the same biological sample, is crucial for dissecting this complex interplay. This is another area where deuterated standards for 2-AG, such as 1-Arachidonoyl Glycerol-d8, are invaluable. The interaction also extends to other signaling molecules, with evidence of cross-talk between the endocannabinoid and nitric oxide signaling pathways. nih.gov
| Interacting Pathway | Key Mediators | Nature of Cross-Talk | Reference |
|---|---|---|---|
| Eicosanoid Pathway | 2-AG, Arachidonic Acid, Prostaglandins | COX-2 metabolizes 2-AG; MAGL provides arachidonic acid for prostaglandin synthesis. | nih.gov |
| Nitric Oxide Pathway | 2-AG, Nitric Oxide | Endocannabinoids can regulate nitric oxide production. | nih.gov |
Contributions to Mechanistic Studies in Neurobiology and Physiology (Animal Models)
The use of deuterated internal standards to quantify 2-AG has been fundamental in animal model studies investigating the roles of the endocannabinoid system in neurobiology and physiology. These studies have provided significant insights into the mechanisms underlying synaptic plasticity, neurotransmission, inflammation, and pain.
2-AG is a key retrograde messenger that mediates synaptic plasticity in various brain regions. nih.gov It is involved in both short-term and long-term forms of synaptic depression. nih.gov For example, in the hippocampus, 2-AG contributes to long-term potentiation (LTP), a cellular correlate of learning and memory, by suppressing inhibitory GABAergic neurotransmission. frontiersin.org Studies using animal models have shown that inhibiting the degradation of 2-AG enhances retrograde signaling and synaptic plasticity. jneurosci.org The precise quantification of 2-AG levels in different brain regions during these processes is essential for understanding its role. For instance, it has been shown that both an increase in the precursor diacylglycerol and an influx of postsynaptic calcium are required for the mobilization of synaptic 2-AG. nih.gov
In terms of neurotransmission, 2-AG acts as a modulator by activating presynaptic CB1 receptors, which leads to a reduction in the release of various neurotransmitters, including glutamate (B1630785) and GABA. nih.govnih.gov This mechanism allows for the fine-tuning of synaptic communication. The ability to measure changes in 2-AG levels in response to neuronal activity has been crucial in establishing its role as a key regulator of neurotransmitter release. royalqueenseeds.com
| Biological Process | Brain Region | Effect of 2-AG | Key Findings | Reference |
|---|---|---|---|---|
| Long-Term Potentiation | Hippocampus | Enhancement | Suppresses GABAergic inhibition, facilitating LTP. | frontiersin.org |
| Neurotransmitter Release | Various | Inhibition | Activates presynaptic CB1 receptors, reducing glutamate and GABA release. | nih.govnih.gov |
The endocannabinoid system, and 2-AG in particular, plays a significant role in the modulation of inflammation and pain. nih.gov In animal models of inflammation, levels of 2-AG have been shown to be altered. researchgate.net The anti-inflammatory effects of 2-AG are mediated, in part, through the activation of CB2 receptors, which are predominantly expressed on immune cells. researchgate.net By inhibiting the degradation of 2-AG, for example through the use of MAGL inhibitors, researchers have been able to enhance its anti-inflammatory effects in vivo. nih.gov
In the context of pain, 2-AG has demonstrated analgesic properties in various animal models of acute, inflammatory, and neuropathic pain. nih.gov The inhibition of MAGL, which leads to elevated levels of 2-AG in the brain and spinal cord, has been shown to reduce pain behaviors in rodent models of neuropathic pain. nih.govjst.go.jp These studies often rely on the accurate measurement of 2-AG levels in nervous system tissues to correlate these levels with the observed analgesic effects. For example, in a mouse model of neuropathic pain, the administration of a MAGL inhibitor was shown to increase brain levels of 2-AG and concurrently reduce mechanical allodynia. nih.gov
| Animal Model | Treatment | Effect on 2-AG Levels | Effect on Pain/Inflammation | Reference |
|---|---|---|---|---|
| Neuropathic Pain (Mouse) | MAGL Inhibitor (JZL184) | Increased in brain | Reduced mechanical allodynia | nih.gov |
| Orofacial Neuropathic Pain (Mouse) | MAGL Inhibitor (JZL184) | Increased in trigeminal subnucleus caudalis | Attenuated reduction in head-withdrawal threshold | jst.go.jp |
| Inflammatory Pain | Enhanced 2-AG signaling | Increased locally | Anti-inflammatory effects | researchgate.net |
Future Perspectives and Emerging Avenues for 1 Arachidonoyl Glycerol D8 Research
Development of Novel Isotopic Labeling Strategies
Stable isotope labeling is a cornerstone of metabolic research. The use of 1-AG-d8 can be extended beyond a simple internal standard to more dynamic experimental designs.
Pulse-chase experiments are powerful techniques used to track the metabolic fate of a molecule over time. In this method, cells or tissues are first exposed to a labeled compound (the "pulse") and then to an excess of the same, unlabeled compound (the "chase"). While not a direct precursor, a labeled compound like 1-AG-d8 could potentially be used in specialized assays to trace specific metabolic pathways. For instance, if enzymatic conversion between 1-AG and 2-AG were to be investigated, or if 1-AG itself is a substrate for other enzymes, 1-AG-d8 would be an ideal tracer. By monitoring the appearance and disappearance of the d8-label in various downstream metabolites using LC-MS/MS, researchers could elucidate the kinetics of 1-AG metabolism and its contribution to other signaling lipid pools.
A significant challenge in endocannabinoid research is understanding the precise spatial distribution of these lipids within tissues, as they are synthesized "on-demand" and act locally. mdpi.com Mass spectrometry imaging (MSI), particularly advanced techniques like MALDI-2 MSI, has emerged as a powerful tool for visualizing the distribution of endocannabinoids directly in tissue sections. researchgate.netchemrxiv.orgnih.gov
In these experiments, deuterated internal standards are crucial for reliable signal normalization. researchgate.netchemrxiv.org By spraying a standard like 1-AG-d8 or 2-AG-d8 onto the tissue section prior to analysis, researchers can correct for variations in ionization efficiency across different tissue regions and improve pixel-to-pixel signal consistency. researchgate.netnih.gov This allows for a more accurate mapping of where 2-AG (and its isomer 1-AG) is concentrated, for example, within specific layers of the hippocampus or cortex. researchgate.net Using deuterated probes like 1-AG-d8 in spatially resolved lipidomics will be critical for linking endocannabinoid localization with specific cellular structures and functions, providing unprecedented insights into neuropharmacology and pathology. chemrxiv.orgnih.gov
High-Throughput Screening Methodologies Utilizing 1-Arachidonoyl Glycerol-d8 (B1340463)
High-throughput screening (HTS) is essential for the discovery of new drugs that modulate the ECS, such as inhibitors of the enzyme MAGL, which would increase the levels of endogenous 2-AG. mdpi.comnih.gov In HTS assays designed to find MAGL inhibitors, a substrate is needed for the enzyme to act upon.
While many initial HTS assays use colorimetric or fluorogenic substrates for simplicity and speed, LC-MS/MS-based methods offer higher specificity and can use the native substrate, 2-AG. mdpi.comnih.gov In such an assay, 1-AG-d8 would be an invaluable tool. It could serve as the internal standard for the precise and rapid quantification of the amount of 1-AG/2-AG remaining after the enzymatic reaction, or the amount of arachidonic acid produced. By accurately measuring substrate depletion or product formation, researchers can determine the inhibitory potential of thousands of compounds in a highly automated and reliable fashion. The robustness of quantification afforded by 1-AG-d8 is critical for the successful identification of potent and selective lead compounds for therapeutic development.
Advancements in Data Analysis and Computational Modeling
The study of 1-Arachidonoyl Glycerol-d8 (1-AG-d8) and its endogenous counterpart, 1-Arachidonoyl Glycerol (B35011) (1-AG), is increasingly benefiting from sophisticated data analysis techniques and computational modeling. These advancements are crucial for accurately quantifying these molecules in complex biological matrices and for understanding their interactions and functions.
High-performance analytical techniques are at the forefront of this progress. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the analysis of 1-AG and other endocannabinoids. nih.govuu.nl The use of deuterated internal standards, such as 1-AG-d8, is standard practice in these quantitative assays to correct for matrix effects and variations during sample preparation and analysis. caymanchem.commdpi.com Recent developments focus on enhancing the efficiency and data quality of these methods. For instance, novel 96-well plate formats that combine protein precipitation and filtration are being used to increase the efficiency of sample preparation, which is particularly beneficial for large-scale targeted lipidomic studies. nih.gov
Computational approaches are also emerging as powerful tools in endocannabinoid research. One such development is a computational method named "Watermelon," designed to create pharmacophore models based on receptor structures. researchgate.net This methodology uses molecular fragments as probes to sample potential interaction hotspots within a protein's binding site. Through docking and molecular dynamics simulations, significant interactions are identified and converted into pharmacophore features, which helps in delineating key anchoring sites for potential ligands like 1-AG. researchgate.net While not directly studying the deuterated form, these models provide invaluable insights into the structural requirements for the biological activity of the non-deuterated compound, for which 1-AG-d8 serves as an analytical proxy.
The table below summarizes key analytical advancements relevant to 1-AG-d8 research.
| Advancement | Description | Relevance to 1-AG-d8 |
| UPLC-MS/MS | Ultra-high performance liquid chromatography-tandem mass spectrometry offers high sensitivity and rapid analysis for endocannabinoids. researchgate.net | Enables accurate quantification of 1-AG, for which 1-AG-d8 is a critical internal standard. researchgate.net |
| High-Efficiency Sample Prep | Novel 96-well plate formats streamline sample preparation through integrated protein precipitation and filtration. nih.gov | Increases throughput for large studies measuring endocannabinoid levels, relying on internal standards like 1-AG-d8 for accuracy. nih.gov |
| Computational Pharmacophores | Methods like "Watermelon" use molecular dynamics to model ligand-receptor interactions and identify key binding features. researchgate.net | Provides insights into the biological interactions of 1-AG, enhancing the value of quantitative data obtained using 1-AG-d8. researchgate.net |
Addressing Research Challenges and Methodological Limitations
Despite advancements, research involving this compound faces significant challenges, primarily stemming from the inherent chemical instability of related endocannabinoids, particularly 2-Arachidonoyl Glycerol (2-AG).
A primary methodological hurdle is the spontaneous isomerization of 2-AG to the more thermodynamically stable 1-AG. nih.gov This acyl migration can occur during sample collection, extraction, storage, and analysis, leading to an overestimation of 1-AG levels and an underestimation of 2-AG. nih.govnih.gov This presents a major challenge as 2-AG is the principal endogenous ligand for cannabinoid receptors, while 1-AG is a much weaker agonist. caymanchem.comnih.gov Therefore, distinguishing between biologically formed 1-AG and 1-AG that results from the degradation of 2-AG is critical for the correct interpretation of biological results. nih.gov
The analytical detection of these isomers is also complex. 1-AG and 2-AG are isobaric, meaning they have the same mass, and they produce identical collision-induced disintegration spectra in tandem mass spectrometry. nih.gov Consequently, their specific detection and quantification are entirely dependent on achieving baseline chromatographic separation. Standard LC-MS/MS methods with short run times may lead to the co-elution of the two isomers, resulting in inaccurate quantification of 2-AG. nih.gov
Furthermore, the stability of endocannabinoids in biological samples is a concern. Studies have shown that while some endocannabinoids are stable in plasma under specific conditions, 2-AG concentrations can increase significantly after multiple freeze-thaw cycles or during long-term storage, likely due to ongoing enzymatic or chemical processes. researchgate.netnih.gov
The use of deuterated standards like 1-AG-d8 is essential to mitigate some of these issues, but it does not solve the problem of pre-analytical isomerization. Researchers must employ rigorous and carefully validated protocols, including rapid sample processing, the use of enzyme inhibitors, and optimized chromatographic methods to ensure data accuracy.
The table below outlines the key research challenges and methodological limitations.
| Challenge | Description | Impact on Research |
| Isomerization | 2-AG spontaneously rearranges to the more stable 1-AG during sample handling, storage, and analysis. nih.gov | Falsely elevates 1-AG levels, potentially leading to incorrect conclusions about its biological role. nih.gov |
| Isobaric Interference | 1-AG and 2-AG have identical mass and fragmentation patterns in MS/MS, making them indistinguishable without chromatographic separation. nih.gov | Requires specialized, often longer, chromatographic methods to ensure accurate, separate quantification. nih.gov |
| Sample Stability | Endocannabinoid concentrations can change in biological samples post-collection due to enzymatic activity and chemical instability. researchgate.netnih.gov | Introduces variability and potential inaccuracies in measured endocannabinoid levels. researchgate.netnih.gov |
| Oxidative Metabolism | The arachidonoyl chain is susceptible to oxidation by various enzymes, creating metabolites with distinct biological activities. nih.gov | Complicates the study of endocannabinoid signaling by introducing numerous biologically active molecules. nih.gov |
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for synthesizing 1-Arachidonoyl Glycerol-d8, and how does deuterium labeling impact its stability?
- Answer : The synthesis typically involves a three-step process: (1) protection of glycerol-d8, (2) acylation with arachidonic acid, and (3) deprotection to yield the deuterated analog. Deuterium labeling enhances stability by reducing metabolic degradation, which is critical for its use as an internal standard in mass spectrometry . Storage in inert solvents (e.g., acetonitrile) at -20°C preserves stability, as decomposition can occur under heat or exposure to oxidizing agents .
Q. How should researchers handle safety risks associated with this compound in laboratory settings?
- Answer : The compound is classified as a flammable liquid (Category 2) with acute toxicity via oral, dermal, and inhalation routes (Category 4). Mandatory precautions include:
- Engineering controls : Use fume hoods or closed systems to limit airborne exposure .
- Personal protective equipment (PPE) : NIOSH-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles to prevent skin/eye contact .
- Emergency protocols : Immediate rinsing with water for eye/skin exposure and medical consultation for inhalation incidents .
Q. What experimental design considerations are critical for quantifying this compound in biological samples?
- Answer : Use deuterated analogs (e.g., 2-AG-d8) as internal standards in LC-ESI-MS/MS to correct for matrix effects and ionization efficiency variations. Calibration curves should span physiologically relevant concentrations (e.g., 0.1–100 ng/mL), with validation for precision (<15% RSD) and accuracy (85–115%) . Sample preparation must include lipid extraction via Folch or Bligh-Dyer methods to isolate endocannabinoids .
Advanced Research Questions
Q. How can researchers resolve discrepancies in physicochemical data (e.g., solubility, stability) across safety documentation?
- Answer : Contradictions in SDS entries (e.g., missing melting/boiling points in vs. flammability data in ) necessitate cross-referencing peer-reviewed studies. For example, acetonitrile-based solutions are flammable but stabilize the compound at low temperatures. Empirical validation via thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) is recommended to fill data gaps .
Q. What strategies optimize the detection of this compound in complex matrices like neural tissue?
- Answer : Employ deuterated solvent systems (e.g., D2O/glycerol-d8) to minimize proton interference in NMR or MS. For LC-MS/MS, use hydrophilic interaction liquid chromatography (HILIC) to separate polar lipid metabolites. Isotope dilution analysis with ¹³C-labeled analogs can further enhance specificity in high-background samples .
Q. How does isotopic purity (>99% deuterium) influence experimental outcomes in receptor-binding studies?
- Answer : High isotopic purity reduces signal overlap in mass spectrometry and ensures accurate quantification of endogenous 2-AG. In cannabinoid receptor (CB1/CB2) assays, deuterated analogs show identical binding affinities to non-deuterated forms, confirming their utility as pharmacological probes .
Methodological Challenges and Solutions
Q. What are the limitations of using this compound in dynamic nuclear polarization (DNP) experiments?
- Answer : Deuteration prolongs spin-lattice relaxation times (T₁), which can reduce sensitivity in DNP-enhanced NMR. Mitigation strategies include:
- Using hyperpolarized ¹³C-glycerol-d8 to boost signal-to-noise ratios.
- Optimizing microwave power and temperature (e.g., 90–100 K) to balance polarization transfer and stability .
Q. How can researchers validate the stability of this compound under long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
